![molecular formula C21H26N4O3S B2745032 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 898344-67-7](/img/structure/B2745032.png)
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A novel series of polynuclear pyrido and thiazolo triazolo quinazolines and pyridines have been synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, showcasing the compound's utility in the development of complex molecular structures with potential biological activities (El‐Kazak & Ibrahim, 2013).
Antimicrobial Evaluation
- The compound's derivatives have been explored for antimicrobial activities, illustrating its potential in contributing to the development of new antimicrobial agents. Specifically, novel thiazolo triazolo pyridine derivatives have shown significant biological activity against a range of microorganisms, indicating their potential in antimicrobial therapy (Suresh, Lavanya, & Rao, 2016).
Molecular Hybridization for Drug Discovery
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, were synthesized and evaluated as inhibitors against Mycobacterium tuberculosis, showing the compound's applicability in the search for new antituberculosis agents. This approach underscores the potential of using ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate as a scaffold for developing novel therapeutic agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies .
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity . This inhibition is achieved through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to DNA damage, disrupting the normal cell cycle and leading to cell death .
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. When Top1 is inhibited, the DNA strand cannot properly unwind and relax, which is necessary for these processes to occur. This leads to DNA damage and, ultimately, cell death .
Pharmacokinetics
Similar compounds with a thiazole ring have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects in the body.
Result of Action
The result of the compound’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes the compound a potential candidate for anticancer therapies, as it can selectively kill cancer cells by disrupting their DNA replication and transcription processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction condition, such as heating, can overcome the activation barrier for the formation of the C-N bond . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-3-16-22-21-25(23-16)19(26)18(29-21)17(14-8-6-5-7-9-14)24-12-10-15(11-13-24)20(27)28-4-2/h5-9,15,17,26H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQHTKMMZXBUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

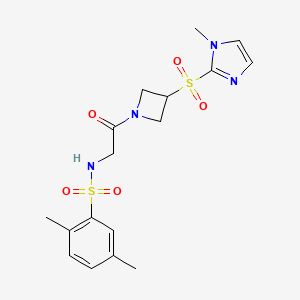
![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)
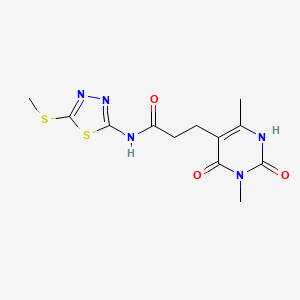
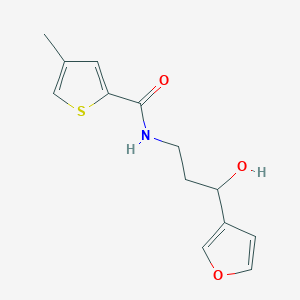
![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)
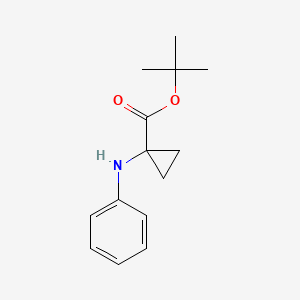
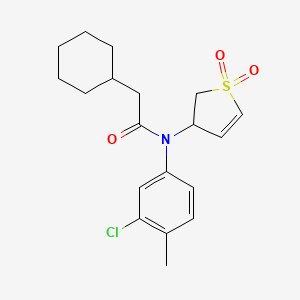
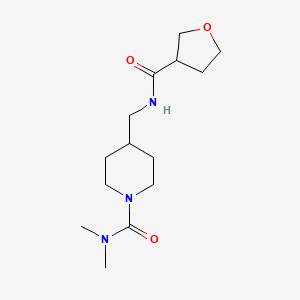
![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
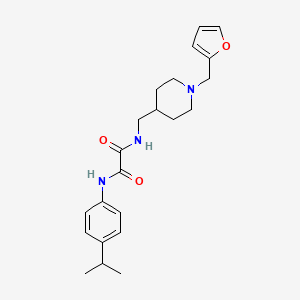
![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)